6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound with the molecular formula C30H20N2. It belongs to the class of indolo[3,2-b]carbazoles, which are known for their unique structural and electronic properties.
Preparation Methods
The synthesis of 6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole can be achieved through several methods:
Double Fischer Indolization: This method involves the reaction of bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione under acidic conditions to form the desired compound.
Condensation of Indole with Aliphatic Aldehydes: This method uses indole and aliphatic aldehydes in the presence of an acid catalyst to produce the compound.
Pd-Mediated Cyclization: This method involves the cyclization of a diphenyl phenylenediamine derivative using palladium as a catalyst.
Chemical Reactions Analysis
6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Scientific Research Applications
6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent optoelectronic properties.
Materials Science: It is utilized in the creation of novel organic dyes and materials for various applications.
Biological Research: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in optoelectronic applications. Additionally, its ability to form stable complexes with other molecules contributes to its functionality in various applications .
Comparison with Similar Compounds
6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole can be compared with other indolo[3,2-b]carbazole derivatives:
6,12-Disubstituted 5,11-Dihydroindolo[3,2-b]carbazoles: These compounds have similar structures but different substituents, which can alter their properties and applications.
Indolo[3,2-b]carbazole-Based Dyes: These dyes have variations in their substituents, affecting their optoelectronic properties and uses.
B-N Bond Embedded Indolo[3,2-b]carbazoles: These compounds have boron-nitrogen bonds, providing unique electronic properties and stability.
Properties
Molecular Formula |
C30H20N2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole |
InChI |
InChI=1S/C30H20N2/c1-3-11-19(12-4-1)25-27-21-15-7-9-17-23(21)32-30(27)26(20-13-5-2-6-14-20)28-22-16-8-10-18-24(22)31-29(25)28/h1-18,31-32H |
InChI Key |
JLSIZHVVIJTENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2NC6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
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